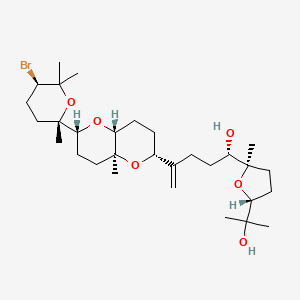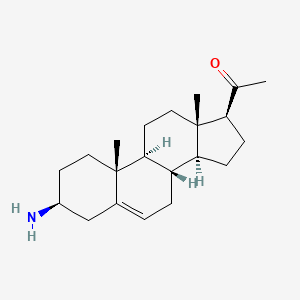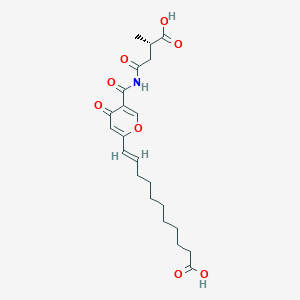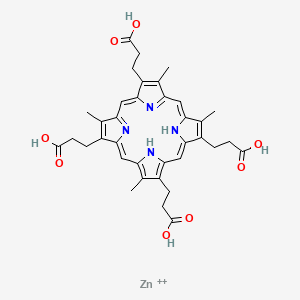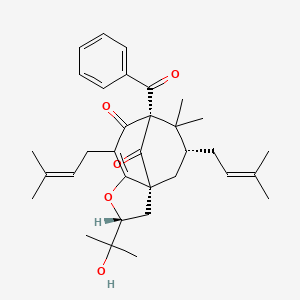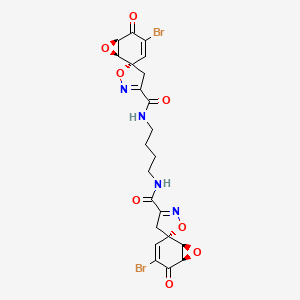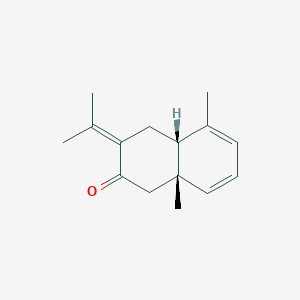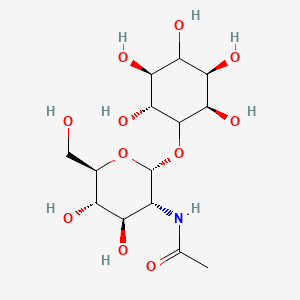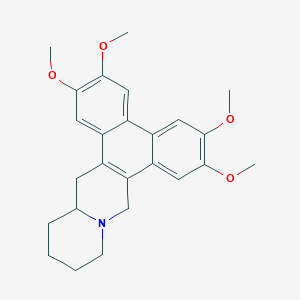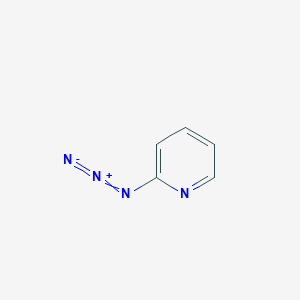
2-アジドピリジン
概要
説明
2-Azidopyridine is an organic compound with the molecular formula C5H4N4 It is a derivative of pyridine, where an azide group (-N3) is attached to the second carbon of the pyridine ring
科学的研究の応用
2-Azidopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules and can be used in the development of pharmaceuticals.
Materials Science: Its ability to form triazoles through click chemistry makes it valuable in the synthesis of polymers and other advanced materials.
作用機序
Target of Action
It’s known that azidopyridines, in general, have been used in the synthesis of various derivatives with potential pharmacological activities
Mode of Action
For instance, a catalytic combination of a 2-azidopyridine analogue and CuI can afford homo-coupled products of terminal alkynes . This suggests that 2-Azidopyridine might interact with its targets through similar chemical reactions, leading to changes in the targets or their functions.
Biochemical Pathways
Imidazopyridines, a class of compounds that includes 2-azidopyridine, have been found to influence many cellular pathways necessary for the proper functioning of cells These pathways include those involved in cell proliferation, survival, and apoptosis
Pharmacokinetics
Tools like ADMETlab 2.0 and ADME calculator can be used to predict these properties for 2-Azidopyridine. Further experimental studies are needed to confirm these predictions.
Result of Action
It’s known that azidopyridines can participate in various chemical reactions, which might lead to changes in the targets or their functions
準備方法
Synthetic Routes and Reaction Conditions: 2-Azidopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom on the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2-azidopyridine may involve continuous-flow systems to ensure safety and efficiency. This method allows for the controlled addition of reagents and precise temperature control, minimizing the risk associated with handling azides, which can be explosive under certain conditions .
化学反応の分析
Types of Reactions: 2-Azidopyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azide group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) iodide (CuI) as a catalyst, alkyne substrates, and solvents like toluene or DMF.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from CuAAC reactions.
Aminopyridines: Formed from reduction reactions.
類似化合物との比較
2-Aminopyridine: A derivative where the azide group is replaced by an amino group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
2-Azidopyrimidine: Similar to 2-azidopyridine but with a pyrimidine ring. It has applications in materials science and medicinal chemistry.
Uniqueness: 2-Azidopyridine is unique due to its ability to participate in click chemistry reactions, forming stable triazoles under mild conditions. This property makes it particularly valuable in the synthesis of complex molecules and materials .
特性
IUPAC Name |
2-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABUJYZLNKYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449938 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39910-65-1 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
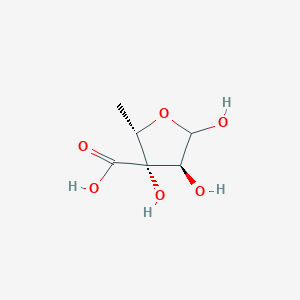
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)

